molecular formula C43H40Cl2F2N6O5 B14914422 Bis(2-(3-(2-chloro-6-fluorophenyl)-5-methylisoxazol-4-yl)-4-(2-methoxyphenyl)piperazin-1-yl)methanone

Bis(2-(3-(2-chloro-6-fluorophenyl)-5-methylisoxazol-4-yl)-4-(2-methoxyphenyl)piperazin-1-yl)methanone

Katalognummer: B14914422
Molekulargewicht: 829.7 g/mol
InChI-Schlüssel: RRYUUNOKOALCEL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis(2-(3-(2-chloro-6-fluorophenyl)-5-methylisoxazol-4-yl)-4-(2-methoxyphenyl)piperazin-1-yl)methanone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. The compound features a unique structure that includes a piperazine ring, isoxazole moieties, and halogenated phenyl groups, making it an interesting subject for scientific research.

Vorbereitungsmethoden

The synthesis of Bis(2-(3-(2-chloro-6-fluorophenyl)-5-methylisoxazol-4-yl)-4-(2-methoxyphenyl)piperazin-1-yl)methanone typically involves multiple steps, including the formation of the isoxazole ring, halogenation of the phenyl groups, and coupling reactions to assemble the final structure. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.

Analyse Chemischer Reaktionen

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: Halogenated phenyl groups can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Bis(2-(3-(2-chloro-6-fluorophenyl)-5-methylisoxazol-4-yl)-4-(2-methoxyphenyl)piperazin-1-yl)methanone has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe to study various biological processes.

    Medicine: Research may explore its potential as a therapeutic agent for treating certain diseases.

    Industry: It can be used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of Bis(2-(3-(2-chloro-6-fluorophenyl)-5-methylisoxazol-4-yl)-4-(2-methoxyphenyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

When compared to similar compounds, Bis(2-(3-(2-chloro-6-fluorophenyl)-5-methylisoxazol-4-yl)-4-(2-methoxyphenyl)piperazin-1-yl)methanone stands out due to its unique combination of functional groups and structural features. Similar compounds may include other piperazine derivatives, isoxazole-containing molecules, and halogenated phenyl compounds. Each of these compounds may have distinct properties and applications, but the specific combination of features in this compound makes it particularly interesting for research and development.

Eigenschaften

Molekularformel

C43H40Cl2F2N6O5

Molekulargewicht

829.7 g/mol

IUPAC-Name

bis[2-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]-4-(2-methoxyphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C43H40Cl2F2N6O5/c1-25-37(41(48-57-25)39-27(44)11-9-13-29(39)46)33-23-50(31-15-5-7-17-35(31)55-3)19-21-52(33)43(54)53-22-20-51(32-16-6-8-18-36(32)56-4)24-34(53)38-26(2)58-49-42(38)40-28(45)12-10-14-30(40)47/h5-18,33-34H,19-24H2,1-4H3

InChI-Schlüssel

RRYUUNOKOALCEL-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C3CN(CCN3C(=O)N4CCN(CC4C5=C(ON=C5C6=C(C=CC=C6Cl)F)C)C7=CC=CC=C7OC)C8=CC=CC=C8OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.